Amino(5-bromo-2-methoxyphenyl)acetic acid
Overview
Description
Amino(5-bromo-2-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H10BrNO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an amino group at the alpha position, a bromine atom at the 5-position, and a methoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino(5-bromo-2-methoxyphenyl)acetic acid typically involves the bromination of 2-methoxyphenylacetic acid followed by the introduction of an amino group. One common method is as follows:
Bromination: 2-Methoxyphenylacetic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.
Amination: The brominated intermediate is then subjected to nucleophilic substitution with ammonia or an amine to introduce the amino group at the alpha position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Amino(5-bromo-2-methoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOMe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives.
Scientific Research Applications
Amino(5-bromo-2-methoxyphenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Amino(5-bromo-2-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the bromine and methoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways and result in various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methoxybenzoic acid: Similar structure but lacks the bromine atom.
5-Bromo-2-methoxybenzoic acid: Similar structure but lacks the amino group.
Phenylacetic acid: The parent compound without any substitutions.
Uniqueness
Amino(5-bromo-2-methoxyphenyl)acetic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Biological Activity
Amino(5-bromo-2-methoxyphenyl)acetic acid (CAS No: 500696-01-5) is a compound with notable biological activity, primarily recognized for its role in cellular buffering and potential therapeutic applications. This article explores its biological properties, synthesis, and relevant research findings.
This compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₀BrNO₃
- Molecular Weight : 188.09 g/mol
The synthesis of this compound typically involves a multi-step reaction process, often starting from 5-bromo-2-methoxyphenol. The general synthetic route includes:
- Acetylation of hydroxyanisole to protect the phenolic hydroxyl group.
- Bromination using bromine under acidic conditions.
- Deacetylation to yield the final product, this compound .
Biological Activity
This compound exhibits various biological activities, which can be classified into several categories:
1. Buffering Agent
This compound serves as a non-ionic organic buffering agent in biological systems, particularly in cell culture environments where maintaining pH is crucial. It operates effectively within a pH range of 6 to 8.5, making it suitable for various biological applications .
3. Potential Therapeutic Applications
The structural similarity of this compound to other bioactive compounds positions it as a candidate for further investigation in therapeutic contexts, particularly in the development of drugs targeting bacterial resistance mechanisms and other diseases .
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial properties of various bromo-substituted phenolic compounds, it was found that these compounds could inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA). The mechanism was attributed to their ability to disrupt bacterial cell wall synthesis . While direct studies on this compound were not conducted, its structural characteristics suggest similar potential.
Case Study 2: Buffering Capacity
A study evaluating different buffering agents found that this compound maintained stable pH levels in cell cultures compared to other agents like MOPS and HEPES. This stability is essential for experiments requiring precise pH control .
Comparative Analysis
Property | This compound | Other Bromo-substituted Compounds |
---|---|---|
Buffering Range | pH 6 - 8.5 | Varies; typically similar |
Antimicrobial Activity | Potentially effective | Proven effectiveness against MRSA |
Therapeutic Applications | Under investigation | Established in various studies |
Properties
IUPAC Name |
2-amino-2-(5-bromo-2-methoxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-14-7-3-2-5(10)4-6(7)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRUCIXWROVKQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404194 | |
Record name | amino(5-bromo-2-methoxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500696-01-5 | |
Record name | α-Amino-5-bromo-2-methoxybenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500696-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | amino(5-bromo-2-methoxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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